(R)-1-(4-Chloro-2-methoxyphenyl)ethanamine

Catalog No.
S13478436
CAS No.
M.F
C9H12ClNO
M. Wt
185.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(4-Chloro-2-methoxyphenyl)ethanamine

Product Name

(R)-1-(4-Chloro-2-methoxyphenyl)ethanamine

IUPAC Name

(1R)-1-(4-chloro-2-methoxyphenyl)ethanamine

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

InChI

InChI=1S/C9H12ClNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1

InChI Key

MHRDUPOGMYSSOE-ZCFIWIBFSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)OC)N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)OC)N

(R)-1-(4-Chloro-2-methoxyphenyl)ethanamine is a chiral amine compound characterized by a specific stereochemistry and the presence of a chloro and methoxy substituent on the phenyl ring. Its molecular formula is C9H12ClNC_9H_{12}ClN, and it has a molecular weight of approximately 173.65 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly due to its interactions with various biological targets.

, including:

  • Oxidation: The amine group can be oxidized to form imines or nitriles using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
  • Reduction: The compound can be reduced to form secondary or tertiary amines using catalytic hydrogenation methods.
  • Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like hydroxyl or amino groups, facilitating further functionalization of the molecule.

This compound exhibits significant biological activity, particularly as a ligand for trace amine-associated receptor 1 (TAAR1). Studies have shown that various substitutions on the phenethylamine backbone can modulate its potency at TAAR1, which is implicated in neurotransmitter signaling pathways. The presence of the methoxy group has been reported to negatively affect potency, while other modifications can enhance receptor interaction .

The synthesis of (R)-1-(4-Chloro-2-methoxyphenyl)ethanamine typically involves several key steps:

  • Starting Material: The synthesis begins with 4-chloro-2-methoxybenzaldehyde.
  • Reductive Amination: This aldehyde is subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
  • Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers through chiral resolution techniques, such as crystallization with a chiral resolving agent.
  • Hydrochloride Formation: Finally, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid .

(R)-1-(4-Chloro-2-methoxyphenyl)ethanamine has several applications in medicinal chemistry:

  • Pharmaceutical Development: It serves as a precursor for synthesizing various bioactive compounds and pharmaceuticals.
  • Research Tool: The compound is used in studies investigating receptor interactions and signaling pathways related to neurotransmission.

Research has demonstrated that (R)-1-(4-Chloro-2-methoxyphenyl)ethanamine interacts specifically with TAAR1, influencing calcium mobilization and other intracellular signaling mechanisms. Its structural modifications have been studied to understand their effects on binding affinity and efficacy at this receptor .

Several compounds share structural similarities with (R)-1-(4-Chloro-2-methoxyphenyl)ethanamine, including:

  • (R)-(+)-1-(4-Methoxyphenyl)ethylamine: This compound lacks the chlorine substituent but retains the methoxy group, affecting its biological activity differently.
  • (1R)-1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine: Similar in structure but contains a fluorine atom instead of chlorine, which may alter its pharmacological profile.
  • N-Methyl-2-(4-chlorophenyl)ethylamine: This compound features a similar backbone but differs in substitution patterns and nitrogen methylation.

Comparison Table

Compound NameKey FeaturesBiological Activity
(R)-1-(4-Chloro-2-methoxyphenyl)ethanamineChloro and methoxy substituentsActive at TAAR1
(R)-(+)-1-(4-Methoxyphenyl)ethylamineMethoxy group onlyVaries at TAAR1
(1R)-1-(4-Fluoro-2-methoxyphenyl)ethan-1-amineFluorine substituentDifferent receptor profile
N-Methyl-2-(4-chlorophenyl)ethylamineMethylated nitrogenVaries based on structure

The unique combination of substituents in (R)-1-(4-Chloro-2-methoxyphenyl)ethanamine contributes to its distinct pharmacological properties compared to these similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

185.0607417 g/mol

Monoisotopic Mass

185.0607417 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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